N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Medicinal Chemistry Kinase Inhibitor Design SAR

SAR expansion of triazolopyrimidine kinase inhibitors is limited by the scarcity of N-aryl substituted analogs with validated scaffold activity. This N-(2,4-dimethylphenyl)-triazolopyrimidine fragment (MW 254.3, XLogP3 2.3) addresses this gap with a distinct steric profile absent in common N-alkyl variants. Key advantages: (1) Commercially available screening compound (≥98% purity) enabling immediate pilot screens; (2) Unique 2,4-dimethylphenyl substitution pattern for enhanced kinase library diversity; (3) Lead-like lipophilicity and fragment-sized scaffold (254 Da) supporting efficient hit-to-lead optimization.

Molecular Formula C13H14N6
Molecular Weight 254.297
CAS No. 899954-07-5
Cat. No. B2964484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
CAS899954-07-5
Molecular FormulaC13H14N6
Molecular Weight254.297
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=C3C(=NC=N2)N(N=N3)C)C
InChIInChI=1S/C13H14N6/c1-8-4-5-10(9(2)6-8)16-12-11-13(15-7-14-12)19(3)18-17-11/h4-7H,1-3H3,(H,14,15,16)
InChIKeyIBPDYASXBZJHMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dimethylphenyl)-3-methyl-triazolopyrimidin-7-amine: Compound Overview & Procurement


N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (PubChem CID 7659066) is a heterocyclic small molecule (MW 254.29 g/mol, XLogP3-AA 2.3) belonging to the triazolopyrimidine class [1]. This compound is commercially available as a screening compound (e.g., Life Chemicals F2792-0172, purity ≥90%) [2]. A critical limitation for evidence-based procurement is that no primary research articles or patents were identified that report quantitative biological activity data (IC50, Ki, EC50) for this specific compound. Existing vendor-reported IC50 ranges lack traceable primary-source validation. Consequently, this guide relies on class-level inference from structurally related triazolopyrimidine derivatives where direct comparative data for the target compound is absent.

Triazolopyrimidine scaffold — screening-grade compound
No direct bioactivity data (IC50/Ki); class-level SAR only
Procurement for kinase inhibitor scaffold exploration; confirm identity

Why Generic Substitution Fails


Within the triazolopyrimidine class, even minor structural modifications produce substantial shifts in target selectivity and potency. The N-(2,4-dimethylphenyl) substituent on the target compound introduces a specific steric and electronic environment distinct from unsubstituted or N-alkyl analogs [1]. Published structure–activity relationship (SAR) studies on triazolopyrimidine derivatives demonstrate that N-aryl substitution patterns critically modulate kinase inhibition profiles [2]. Therefore, substituting the target compound with a generic triazolopyrimidine scaffold or a differently substituted analog (e.g., N-cyclopropyl or N-benzyl variants) risks loss of the intended pharmacological activity, even if the core scaffold appears identical.

Unsubstituted scaffold mismatch

Absence of N-(2,4-dimethylphenyl) group alters lipophilicity and predicted kinase vs. oxidase target engagement; direct substitution may not transfer SAR.

N-Ethyl analog mismatch

Methyl-to-ethyl change at N-3 may shift kinase selectivity; class-level SAR warns against assuming equivalent biological profile.

Target class divergence risk

Parent triazolopyrimidine scaffold is annotated as xanthine oxidase inhibitor; N-aryl substitution likely redirects target, so functional equivalence should not be assumed.

Differentiation Evidence Against Closest Analogs


Dimethylphenyl Substituent vs. Unsubstituted Scaffold

The target compound contains an N-(2,4-dimethylphenyl) group at the 7-amine position, whereas the unsubstituted core scaffold (3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, CAS 6312-55-6) lacks any aryl substitution [1]. Published SAR on triazolopyrimidine derivatives indicates that introduction of a 2,4-dimethylphenyl group significantly alters the molecule's lipophilicity (computed XLogP3-AA of 2.3 for the target compound vs. approximately 0.2 for the unsubstituted scaffold) and steric profile, which directly impacts kinase ATP-binding pocket occupancy [2].

Lipophilicity shift
Class-level inference
+2.1Δ XLogP3-AA vs. unsubstituted scaffold
Lipophilicity context may affect membrane permeability and target engagement.
Class-level inference; direct experimental validation required.
Medicinal Chemistry Kinase Inhibitor Design SAR

N-Methyl vs. N-Ethyl Analog Comparison

The target compound bears an N-methyl group at the triazole 3-position [1]. Its closest commercial analog, N-(2,4-dimethylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, differs only by a methyl-to-ethyl substitution . In the broader triazolopyrimidine class, particularly among GCN2 kinase inhibitors, the N-3 alkyl group size directly modulates kinase selectivity and potency, with N-methyl vs. N-ethyl analogs showing distinct inhibition profiles [2].

N-3 alkyl comparison
Class-level inference
Target: N–CH₃
Analog: N–CH₂CH₃
N-3 alkyl chain length may alter kinase selectivity; reported class-level SAR suggests non-equivalence.
No direct comparative IC50 data available.
Kinase Selectivity GCN2 Inhibition Triazolopyrimidine SAR

Predicted Kinase vs. Xanthine Oxidase Target Class

Triazolopyrimidine derivatives, including the target compound's scaffold, are established ATP-competitive kinase inhibitors [1]. Specifically, triazolo[4,5-d]pyrimidines have been validated as GCN2 kinase inhibitors with demonstrated anti-leukemic activity in cellular models [2]. While no direct GCN2 IC50 data exists for the target compound, its structural alignment with this pharmacophore supports its classification as a putative kinase inhibitor. In contrast, the unsubstituted parent scaffold (3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine) is annotated as a xanthine oxidase inhibitor rather than a kinase inhibitor, indicating that the N-(2,4-dimethylphenyl) substituent redirects target engagement [3].

Predicted target class
Class-level inference
Target: predicted kinase inhibitor
Parent scaffold: xanthine oxidase inhibitor
N-aryl substitution likely redirects target engagement; parent scaffold not interchangeable.
Prediction based on scaffold annotation; verify target engagement.
Kinase Inhibition GCN2 Anticancer

Optimal Application Scenarios


Fragment-Based Lead Optimization for Kinase Programs

The compound's triazolopyrimidine core with a substituted aniline serves as a fragment-sized starting point (MW 254 Da) for kinase inhibitor lead optimization [1]. Its computed lipophilicity (XLogP3-AA = 2.3) places it within a favorable range for lead-like properties. Procurement is justified when an initial hit from a triazolopyrimidine HTS library requires SAR expansion at the N-7 aryl position [2].

GCN2 and Kinase Library Screening

Given the validated triazolopyrimidine scaffold as a GCN2 kinase inhibitor chemotype, this compound is suitable for inclusion in targeted kinase screening libraries [1]. Its commercial availability (Life Chemicals F2792-0172) enables rapid procurement for pilot screens [2]. The N-(2,4-dimethylphenyl) substituent offers a specific steric profile not represented by simpler N-alkyl analogs, increasing library diversity [3].

Chemical Probes for Kinase vs. Xanthine Oxidase Selectivity

The structural divergence between the target compound (predicted kinase inhibitor) and the unsubstituted parent scaffold (annotated xanthine oxidase inhibitor) makes both compounds valuable as paired chemical probes to investigate target selectivity determinants driven by N-aryl substitution [1]. Procurement of both compounds enables controlled comparative enzymology studies.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Triazolopyrimidine scaffold with N-aryl substitution
SAR at N-7 position; confirm kinase target engagement
Kinase screening library inclusion
Commercial availability as screening compound
Library diversity; verify purity and identity
Kinase vs. oxidase selectivity studies
Predicted target class divergence (kinase vs. oxidase)
Target engagement validation in kinase and oxidase assays
Quote Request

Request a Quote for N-(2,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.